
4-Bromo-2-chlorobenzoic acid
Overview
Description
4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2) is a halogenated benzoic acid derivative with bromine and chlorine substituents at positions 4 and 2, respectively, on the aromatic ring. Its IUPAC name follows substitutive nomenclature rules, where the carboxyl group (-COOH) is assigned position 1, and the substituents are prioritized based on alphabetical order (bromo > chloro) and numbering to achieve the lowest possible locant set . The compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive halogen substituents and carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a catalyst such as iron or aluminum chloride to facilitate the process. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as recrystallization to purify the final product. Industrial methods focus on safety, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form 4-bromo-2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in solvents like ethanol or water.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzoic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of benzyl alcohol derivatives
Scientific Research Applications
Analytical Chemistry
4-Bromo-2-chlorobenzoic acid is primarily used in analytical chemistry for the separation and analysis of compounds. It can be effectively analyzed using High-Performance Liquid Chromatography (HPLC).
HPLC Applications
- Methodology : The compound can be separated using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) applications, phosphoric acid is replaced with formic acid .
- Scalability : This method is scalable and suitable for isolating impurities during preparative separation, making it valuable in pharmacokinetic studies .
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its bromine and chlorine substituents are often utilized to enhance biological activity or modify pharmacokinetic properties.
Case Studies
- Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Drug Development : The compound's structural features allow for modifications that can lead to the discovery of new drugs targeting specific diseases.
Material Science
In material science, this compound is used in the development of novel materials with specific properties.
Applications
- Polymer Chemistry : It acts as a building block for synthesizing polymers with tailored characteristics, such as improved thermal stability and mechanical properties.
- Nanomaterials : The compound is explored in the synthesis of nanomaterials, where its functional groups can be used to anchor other molecules or nanoparticles, enhancing the material's functionality.
Environmental Science
The environmental applications of this compound include its use in studying the degradation pathways of chlorinated compounds in aquatic environments.
Research Findings
- Studies have indicated that chlorinated benzoic acids can serve as markers for pollution sources and degradation processes in water bodies .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Isomers like 5-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid share identical molecular formulas but differ in substituent positions, leading to distinct reactivity and crystallization behaviors .
- The methyl derivative (4-bromo-2-chloro-6-methylbenzoic acid ) exhibits higher molecular weight and altered steric effects, influencing its applications in coordination chemistry .
Biological Activity
4-Bromo-2-chlorobenzoic acid (CAS No. 59748-90-2) is an aromatic carboxylic acid with significant relevance in pharmaceutical chemistry and organic synthesis. This compound is characterized by its bromine and chlorine substituents on the benzene ring, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₄BrClO₂
- Molecular Weight : 235.46 g/mol
- Melting Point : 171-175 °C
- Solubility : 0.108 mg/ml in water
Pharmacological Properties
This compound has been investigated for its potential as a bioactive compound in various therapeutic contexts. Its structural features allow it to interact with biological targets effectively:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting that it may be effective against various bacterial strains. The presence of halogen atoms (bromine and chlorine) often enhances the antimicrobial efficacy of organic compounds.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Protein Targets : The compound's ability to form hydrogen bonds and hydrophobic interactions with protein targets enhances its binding affinity and specificity.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and immune responses.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of halogenated benzoic acids, including this compound, demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for non-halogenated counterparts, indicating enhanced efficacy due to halogen substitution .
Case Study 2: Anti-inflammatory Potential
In vitro assays assessing the anti-inflammatory effects of various benzoic acid derivatives found that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-bromo-2-chlorobenzoic acid, and how can reaction conditions be optimized for higher yields?
Basic Research Question
A common method involves halogenation of 2-chlorobenzoic acid using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Alternatively, condensation reactions with halogenated intermediates (e.g., 4-bromo-2-chlorophenylboronic acid derivatives) can be employed .
Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance halogenation efficiency.
- Control temperature (50–70°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion peak at m/z 235.46 (C₇H₄BrClO₂) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing carboxyl group (-COOH) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the bromine. Steric hindrance from the ortho-chloro substituent reduces reactivity in Suzuki-Miyaura couplings.
Mitigation Strategies :
- Use bulky ligands (e.g., SPhos) to enhance catalytic activity .
- Employ microwave-assisted synthesis to accelerate reaction kinetics .
Q. What safety protocols are critical when handling this compound in synthetic workflows?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Advanced Research Question
Properties
IUPAC Name |
4-bromo-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZWSOFJKYSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208460 | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-90-2 | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59748-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059748902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695NUG32VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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